Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate

Description

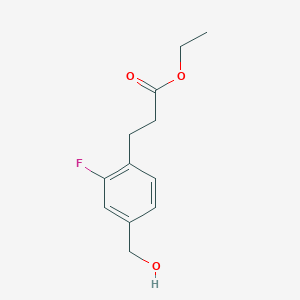

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate (molecular formula: C₁₂H₁₅FO₃, exact mass: 226.1005) is an aromatic propanoate ester characterized by a fluorinated phenyl ring with a hydroxymethyl (-CH₂OH) substituent at the para position and a fluorine atom at the ortho position . This compound’s structural features make it a versatile intermediate in pharmaceutical and polymer chemistry. The hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or conjugation with bioactive molecules, while the fluorine atom modulates electronic properties, enhancing stability and influencing reactivity .

Properties

Molecular Formula |

C12H15FO3 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

ethyl 3-[2-fluoro-4-(hydroxymethyl)phenyl]propanoate |

InChI |

InChI=1S/C12H15FO3/c1-2-16-12(15)6-5-10-4-3-9(8-14)7-11(10)13/h3-4,7,14H,2,5-6,8H2,1H3 |

InChI Key |

VKEYJUYNZNAHPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)CO)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Fluoro-4-(hydroxymethyl)phenyl Intermediate

A critical precursor is 2-fluoro-4-(hydroxymethyl)phenyl compounds. One established method involves reducing 2-fluoro-4-hydroxybenzoic acid to the corresponding benzyl alcohol derivative using lithium aluminium tetrahydride:

- Dissolve 5 g of 2-fluoro-4-hydroxybenzoic acid in tetrahydrofuran under nitrogen.

- Add 2.43 g of lithium aluminium tetrahydride dropwise at 0 °C.

- Stir the mixture at room temperature for 3 hours.

- Work up by washing with ethyl acetate and aqueous sodium hydroxide to remove excess reagent.

- Dry and crystallize to obtain 2-fluoro-4-(hydroxymethyl)phenol.

This intermediate can also be prepared via selective substitution reactions on fluorinated phenols, but the reduction method is well-documented and yields high purity products.

Esterification to Introduce the Ethyl Propanoate Moiety

The ethyl propanoate side chain can be introduced by esterification of the hydroxymethyl phenyl intermediate with ethyl 3-bromopropanoate or by direct acylation using ethyl chloroacetate derivatives in the presence of bases such as triethylamine:

- A solution of 2-fluoro-4-(hydroxymethyl)phenyl in ethyl acetate is treated with triethylamine at 0 °C.

- Ethyl chloroacetate is added dropwise to the reaction mixture.

- The reaction proceeds for approximately 1.3 hours.

- The product is isolated by aqueous workup and column chromatography, yielding the this compound.

Fluorination Techniques

While the aromatic ring fluorine is typically introduced early in the synthesis, fluorination of side chains or hydroxyl groups can be achieved via nucleophilic fluorination using potassium fluoride in the presence of catalysts under mild conditions:

Oxidation and Functional Group Transformations

Further functionalization of the hydroxymethyl group can be performed using oxidizing agents such as Dess-Martin periodinane to convert hydroxymethyl to aldehyde or other derivatives:

- Ethyl 3-[2-fluoro-4-[(5-(hydroxymethyl)-4-methoxy-2-thienyl)methoxy]phenyl]propanoate is dissolved in anhydrous dichloromethane and cooled to 0 °C.

- Dess-Martin periodinane is added and stirred at room temperature for 2 hours.

- The reaction mixture is worked up with water and extracted, followed by chromatographic purification to yield the oxidized product.

This step is relevant for derivatives but may be adapted for the parent compound synthesis.

Data Table: Summary of Key Preparation Steps

Research Discoveries and Perspectives

- The reduction of fluorinated hydroxybenzoic acids to benzyl alcohol derivatives using lithium aluminium tetrahydride is a robust and scalable method, providing high purity intermediates essential for subsequent esterification.

- Esterification under mild base conditions avoids harsh reagents and ensures retention of sensitive fluorine substituents.

- Recent fluorination methods employing potassium fluoride and catalytic additives offer improved selectivity and yield compared to traditional metal cyanide or hydrogen cyanide methods, which are hazardous and operationally demanding.

- Oxidation steps using Dess-Martin periodinane provide controlled functional group modification without affecting the fluorinated aromatic system, useful in derivative synthesis.

- Patents and literature emphasize the importance of controlling temperature, pH, and reaction atmosphere (inert nitrogen) to prevent side reactions and degradation of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 3-(2-fluoro-4-carboxyphenyl)propanoic acid.

Reduction: 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanol.

Substitution: 3-(2-methoxy-4-(hydroxymethyl)phenyl)propanoate.

Scientific Research Applications

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Ethyl 3-Arylpropanoate Derivatives

Key Observations:

Substituent Effects on Reactivity and Solubility: The hydroxymethyl group in the target compound increases polarity and H-bonding capacity compared to methoxy or trifluoromethoxy analogs, making it more water-soluble .

Synthetic Accessibility: Ethyl 3-(4-fluorophenyl)propanoate derivatives (e.g., ) are synthesized in high yields (70–97%) via straightforward esterification, whereas hydroxymethyl-containing analogs may require additional protection/deprotection steps (e.g., silylation in ) .

Pharmaceutical Relevance: Propanoate esters with amino groups (e.g., Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate in ) are key intermediates in thrombin inhibitors like dabigatran . The target compound’s hydroxymethyl group could similarly serve as a handle for prodrug design .

Biological Activity

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a fluorine atom at the para position of the phenolic ring, which is known to influence biological activity positively. The presence of the hydroxymethyl group further enhances its potential for interaction with biological targets.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Fluorination | Fluorine source, base | Variable |

| 2 | Esterification | Ethanol, acid catalyst | High |

| 3 | Purification | Chromatography | >80% |

Inhibition Studies

Research indicates that fluorinated compounds exhibit enhanced biological activity compared to their non-fluorinated counterparts. This compound has been evaluated for its inhibitory effects on various enzymes, particularly nitric oxide synthases (NOS). The introduction of fluorine has been shown to increase the potency of NOS inhibitors significantly.

In a study examining similar compounds, it was found that fluorination improved selectivity and potency against neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), while maintaining low activity against inducible nitric oxide synthase (iNOS) . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies

- Antiviral Activity : In vitro studies have demonstrated that compounds similar to this compound can inhibit viral replication in hepatocyte cell lines. For instance, modifications in nucleoside analogs have shown significant antiviral effects against Hepatitis C virus (HCV), suggesting that structural features like fluorination can enhance therapeutic efficacy .

- Cytotoxicity Assessment : Cytotoxicity assays conducted on various cell lines indicated that while some derivatives exhibited potent activity against target cells, others showed minimal cytotoxic effects at therapeutic concentrations. This balance between efficacy and safety is essential for drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit NOS suggests a mechanism where it competes with substrate binding or alters enzyme conformation.

- Cellular Uptake : The structural modifications may enhance lipophilicity, facilitating better cellular uptake and bioavailability.

- Metabolic Stability : The presence of fluorine may improve metabolic stability, allowing for prolonged action within biological systems.

Q & A

Q. Basic

- Mass Spectrometry (MS): The exact mass (226.1005 g/mol) can confirm molecular identity via high-resolution MS (HRMS) .

- NMR: ¹H/¹³C NMR resolves the ester (δ ~4.1 ppm for CH₂CH₃), fluorophenyl (δ ~6.8–7.2 ppm), and hydroxymethyl (δ ~4.6 ppm) groups. ¹⁹F NMR detects the fluorine environment (δ ~-110 ppm for para-substitution) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) resolve molecular packing and confirm stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced

For ambiguous data, combine 2D NMR (HSQC, HMBC) to assign coupling pathways. Dynamic NMR can probe conformational flexibility of the hydroxymethyl group. Charge-density analysis via multipole refinement (using SHELXPRO) reveals electron distribution around the fluorine atom .

How can researchers address contradictory spectroscopic data, such as unexpected splitting in ¹H NMR?

Q. Methodological Approach

- Verify Purity: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

- Solvent Effects: Test in deuterated DMSO vs. CDCl₃; hydrogen bonding with DMSO may deshield protons.

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) can identify rotamers or slow-exchange conformers.

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .

What strategies are effective for resolving crystallographic disorder in the hydroxymethyl group?

Q. Advanced

- Twinning Refinement: Use SHELXL’s TWIN/BASF commands if multiple domains exist.

- Occupancy Refinement: Split the hydroxymethyl oxygen into two positions with partial occupancy.

- Constraints: Apply similarity restraints (SIMU/DELU) to stabilize anisotropic displacement parameters. High-resolution data (<1.0 Å) improves electron density maps .

How does the hydroxymethyl group influence reactivity, and what derivatives are synthetically accessible?

Basic

The hydroxymethyl group undergoes oxidation (e.g., MnO₂ → aldehyde), esterification (e.g., Ac₂O → acetylated derivative), or halogenation (SOCl₂ → chloromethyl analog) . The ester moiety can be reduced (LiAlH₄ → propanol derivative) or hydrolyzed (NaOH → carboxylic acid).

Advanced

For selective modification, TEMPO-mediated oxidation under biphasic conditions (CH₂Cl₂/H₂O) converts hydroxymethyl to aldehyde without affecting the fluorine substituent. Click chemistry (CuAAC) with azides enables bioconjugation for biological studies .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Q. Advanced

- Docking Studies: Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G*) to predict binding to enzymes like cyclooxygenase-2 (COX-2).

- MD Simulations: GROMACS can simulate lipid bilayer penetration, leveraging the logP value (~2.1) from PubChem data .

How should researchers handle stability issues during storage or reaction conditions?

Q. Methodological Approach

- Storage: Keep under inert gas (Ar) at −20°C to prevent ester hydrolysis or hydroxymethyl oxidation.

- In-situ Stability Assays: Monitor via HPLC under varying pH (3–9) and temperature (25–80°C). LC-MS identifies degradation products (e.g., free acid from ester cleavage) .

What biological assays are recommended for evaluating its pharmacological potential?

Q. Advanced

- Enzyme Inhibition: Test against COX-1/COX-2 using a fluorometric kit (IC₅₀ determination).

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) with EC₅₀ calculations.

- ADMET Prediction: SwissADME predicts bioavailability, while ProTox-II assesses toxicity .

How can regioselectivity challenges in electrophilic substitution be mitigated?

Q. Advanced

- Directing Groups: Introduce nitro or methoxy groups at specific positions to steer electrophiles (e.g., bromination at the 2-fluoro site via Lewis acid catalysis) .

- Microwave-Assisted Synthesis: Enhances regiocontrol in SNAr reactions with reduced side-product formation .

What are the best practices for reporting crystallographic data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.